molecular formula C14H30O B575270 1,1-Dideuteriotetradecan-1-ol CAS No. 169398-02-1

1,1-Dideuteriotetradecan-1-ol

Cat. No.: B575270
CAS No.: 169398-02-1
M. Wt: 216.405
InChI Key: HLZKNKRTKFSKGZ-FNHLFAINSA-N
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Description

1,1-Dideuteriotetradecan-1-ol is a deuterated derivative of tetradecan-1-ol, where two hydrogen atoms at the first carbon position are replaced with deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be useful in tracing and mechanistic studies.

Scientific Research Applications

1,1-Dideuteriotetradecan-1-ol has several applications in scientific research:

    Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty alcohols.

    Medicine: Investigated for its potential use in drug delivery systems due to its isotopic labeling.

    Industry: Utilized in the production of deuterated compounds for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dideuteriotetradecan-1-ol can be synthesized through the reduction of 1,1-dideuteriotetradecanal using a suitable reducing agent such as lithium aluminum deuteride. The reaction typically occurs under anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the deuteration of tetradecan-1-ol using deuterium gas in the presence of a catalyst. This method ensures the incorporation of deuterium atoms at the desired positions.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dideuteriotetradecan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1,1-dideuteriotetradecanal using oxidizing agents such as pyridinium chlorochromate.

    Reduction: Further reduction can yield 1,1-dideuteriotetradecane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum deuteride in tetrahydrofuran.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: 1,1-Dideuteriotetradecanal.

    Reduction: 1,1-Dideuteriotetradecane.

    Substitution: Various substituted tetradecanes depending on the reagent used.

Mechanism of Action

The mechanism of action of 1,1-dideuteriotetradecan-1-ol involves its interaction with enzymes and other molecular targets. The deuterium atoms can influence the rate of enzymatic reactions, providing insights into the reaction mechanisms. The compound’s isotopic labeling allows for precise tracking in metabolic pathways, aiding in the study of biochemical processes.

Comparison with Similar Compounds

    Tetradecan-1-ol: The non-deuterated counterpart, commonly used in various applications.

    1,1-Dideuteriodecan-1-ol: A shorter chain deuterated alcohol with similar properties.

    1,1-Dideuteriotetradecane: The fully reduced form of 1,1-dideuteriotetradecan-1-ol.

Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and mechanistic studies. Its deuterium atoms offer a different kinetic isotope effect compared to hydrogen, making it valuable in understanding reaction dynamics.

Properties

IUPAC Name

1,1-dideuteriotetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZKNKRTKFSKGZ-FNHLFAINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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